5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H10N4O2 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c1-8-7-10(9-5-3-2-4-6-9)17-13(14-8)15-11(16-17)12(18)19/h2-7H,1H3,(H,18,19) |
InChI Key |
YVWGHPSOWCVNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazolopyrimidine Carboxylic Acids
The biological and chemical properties of triazolopyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- BRD4 Inhibition : The target compound’s phenyl group at position 7 is critical for binding to the acetyl-lysine recognition site of BRD4, as demonstrated by NMR and docking studies .
- Antimicrobial Potential: Chlorinated and oxo derivatives (e.g., 6-Cl-5-Me) show moderate activity against fungal pathogens, though less potent than commercial agents like hymexazol .
- Solubility Challenges : 5,7-Dimethyl derivatives exhibit improved aqueous solubility due to reduced hydrophobicity, making them preferable for formulations requiring high bioavailability .
Q & A
Q. What are the established synthetic routes for 5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?
The synthesis typically involves cyclization reactions between triazole precursors and pyrimidine derivatives. Key steps include:
- Cyclization : Formation of the triazolo-pyrimidine core using aminotriazoles and carbonyl-containing reagents (e.g., ethyl acetoacetate) under reflux conditions .
- Substitution : Introduction of the phenyl and methyl groups via aromatic aldehydes or halogenated intermediates .
- Purification : Chromatography (silica gel) or recrystallization (ethanol) to isolate the final product . Table 1 : Comparison of Synthetic Protocols
| Method | Catalysts/Solvents | Yield (%) | Reference |
|---|---|---|---|
| Molten-state TMDP | TMDP in ethanol/water | 85–92 | |
| One-pot multicomponent | APTS in ethanol | 78–84 |
Q. How is the molecular structure of this compound characterized?
Structural validation employs:
- Spectroscopy : and NMR to confirm substituent positions (e.g., phenyl C–H signals at δ 7.2–7.8 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 323.1 for [M+H]) .
- Elemental analysis : Verification of C, H, N content (±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical parameters include:
- Catalyst selection : TMDP (trimethylenedipiperidine) enhances cyclization efficiency but requires strict safety protocols due to toxicity .
- Solvent systems : Ethanol/water mixtures (1:1 v/v) reduce side reactions compared to pure DMF .
- Temperature control : Reflux at 80–90°C minimizes decomposition of heat-sensitive intermediates . Note : Piperidine-based catalysts may face procurement challenges in regions restricting psychotropic drug precursors .
Q. How can researchers resolve contradictions in reported biological activity data for triazolo-pyrimidine derivatives?
Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. Methodological approaches include:
- Comparative SAR studies : Testing analogs with systematic substitutions (e.g., replacing phenyl with pyridinyl groups) to isolate activity drivers .
- Target validation : Enzymatic assays (e.g., kinase inhibition) under standardized ATP concentrations to reduce variability .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities against proposed targets like DNA topoisomerase II .
Q. What strategies are effective for enhancing the compound's bioavailability in pharmacological studies?
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) to improve membrane permeability .
- Formulation : Nanoencapsulation using PLGA nanoparticles to enhance solubility and controlled release .
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., demethylation at C5) for structural shielding .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity profiles for structurally similar analogs?
Variability may stem from:
- Cellular context : Differential expression of target proteins (e.g., overexpressed kinases in cancer cell lines vs. normal cells) .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance DNA intercalation but reduce solubility, affecting efficacy . Resolution : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) to cross-validate results .
Methodological Guidelines
Q. How should researchers approach scale-up synthesis without compromising purity?
- Batch optimization : Gradual scaling (e.g., 1 mmol → 10 mmol) with real-time HPLC monitoring to detect impurities .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Automation : Flow chemistry systems for precise control of reaction parameters (temperature, residence time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
